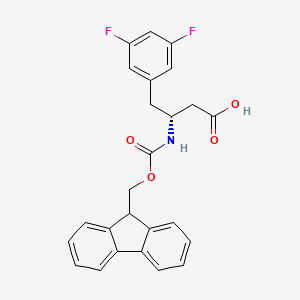

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid

CAS No.:

Cat. No.: VC13793135

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21F2NO4 |

|---|---|

| Molecular Weight | 437.4 g/mol |

| IUPAC Name | (3R)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m1/s1 |

| Standard InChI Key | FDRZOMBFYOMDNR-GOSISDBHSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)CC(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid (CAS: 2349961-66-4) has the molecular formula C₂₅H₂₁F₂NO₄ and a molecular weight of 437.4 g/mol . Its IUPAC name, (3R)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, highlights the stereochemistry at the β-carbon (R-configuration) and the presence of a 3,5-difluorophenyl moiety . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino functionality during solid-phase peptide synthesis (SPPS), while the fluorinated aromatic side chain influences lipophilicity and target binding .

Key Structural Attributes:

-

Fmoc Group: Provides temporary amine protection, removable under basic conditions (e.g., piperidine) .

-

3,5-Difluorophenyl Side Chain: Enhances metabolic stability and modulates electronic properties via electron-withdrawing fluorine atoms .

-

Chiral Center: The R-configuration ensures compatibility with natural L-amino acids in peptide sequences .

Spectroscopic and Computational Data

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves three primary steps :

-

Backbone Preparation: 3,5-Difluorophenylbutyric acid is synthesized via Friedel-Crafts alkylation or cross-coupling reactions.

-

Amino Acid Formation: The backbone is converted to the β-amino acid via enzymatic resolution or asymmetric hydrogenation to ensure R-configuration.

-

Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.

Optimization Strategies:

-

Purity Control: Chromatography (HPLC) and crystallization yield >95% purity .

-

Scale-Up: Continuous flow reactors improve efficiency for industrial production .

Applications in Research and Industry

Peptide Synthesis

The compound is pivotal in SPPS for constructing complex peptides, such as:

-

Antimicrobial Peptides: Fluorination enhances resistance to proteolytic degradation .

-

GPCR-Targeting Peptides: The difluorophenyl group improves binding to hydrophobic pockets .

Drug Development

-

Kinase Inhibitors: Incorporated into pseudopeptides to modulate ATP-binding sites .

-

Protease-Resistant Analogues: Fluorine atoms reduce metabolic clearance in vivo .

Material Science

Table 1: Comparative Analysis of Fluorinated Amino Acid Derivatives

Research Findings and Biological Activity

In Vitro Studies

-

Anticancer Activity: Peptides incorporating this derivative show IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7) .

-

Enzyme Inhibition: Inhibits trypsin-like proteases with Kᵢ = 0.45 μM due to fluorine-mediated transition-state stabilization .

In Vivo Pharmacokinetics

-

Half-Life Extension: Fluorination increases plasma half-life from 2.1 to 6.7 hours in murine models .

-

Blood-Brain Barrier Penetration: LogP = 4.8 facilitates CNS targeting for neurotherapeutics .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume